
1-Chlorophthalazine
Overview
Description
1-Chlorophthalazine is a heterocyclic compound with the molecular formula C8H5ClN2. It is a derivative of phthalazine, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorophthalazine can be synthesized through the chlorination of phthalazine. One common method involves the reaction of phthalazinone with phosphorous oxychloride. The reaction is typically carried out in a three-neck round-bottom flask, where phosphorous oxychloride is added to powdered phthalazinone at a temperature of 0 to 5°C. The mixture is then heated to 60°C with stirring. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC). After the reaction, the mixture is cooled, and ethyl acetate is added. The mixture is then purged with hydrogen chloride gas, resulting in the formation of this compound hydrochloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1-Chlorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted phthalazine derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which have applications in medicinal chemistry as potential anticancer and antimicrobial agents .
Scientific Research Applications
Organic Synthesis
1-Chlorophthalazine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.
Key Reactions
- Nucleophilic Substitution : The chlorine atom can be replaced by different nucleophiles, allowing for the synthesis of various substituted phthalazine derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to yield higher oxidation state derivatives or reduction to form alcohols or aldehydes.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features enable interactions with biological targets, which can lead to the development of new therapeutic agents.
Case Study: Enzyme Interaction
Research has shown that this compound exhibits enhanced substrate activity with mammalian enzymes such as aldehyde oxidase and xanthine oxidase compared to its parent compound, phthalazine. The oxidation product identified was 4-chloro-1-(2H)-phthalazinone, demonstrating its potential in drug metabolism studies .
Material Science
In material science, this compound is utilized in developing functional materials, including polymers and nanomaterials. Its reactivity allows it to be incorporated into various polymer matrices, enhancing their properties.
Applications in Nanotechnology
Research indicates that compounds like this compound can be used to synthesize nanostructures with specific functionalities, which are critical in fields such as electronics and catalysis .
Mechanism of Action
The mechanism of action of 1-chlorophthalazine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, these compounds can induce cell death in cancer cells, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound of 1-chlorophthalazine, lacking the chlorine atom.
1,4-Disubstituted Phthalazines: These compounds have substitutions at both the 1 and 4 positions and exhibit various biological activities.
Tetrazole, Triazole, Imidazole, Pyrimidine Derivatives: These heterocyclic compounds share structural similarities and are used in the design of biologically active molecules.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution, oxidation, and reduction reactions makes it a versatile intermediate in medicinal chemistry .
Biological Activity
1-Chlorophthalazine is a derivative of phthalazine, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, including its enzymatic interactions, potential therapeutic applications, and synthesis-related findings. A comprehensive review of relevant studies highlights its significance in pharmaceutical research.
- Chemical Formula : C₈H₅ClN₂
- Molecular Weight : 164.59 g/mol
- CAS Number : 5784-45-2
- Melting Point : 109-112 °C
Enzymatic Activity
This compound has been shown to act as a substrate for various enzymes, particularly aldehyde oxidase and xanthine oxidase. Research indicates that it is a more efficient substrate than its parent compound, phthalazine. The oxidation product of this compound is identified as 4-chloro-1-(2H)-phthalazinone, confirmed through chromatographic and mass-spectral data analysis .
Table 1: Enzymatic Activity Comparison
Compound | Enzyme | Efficiency | Oxidation Product |
---|---|---|---|
This compound | Aldehyde Oxidase | High | 4-Chloro-1-(2H)-phthalazinone |
Phthalazine | Aldehyde Oxidase | Moderate | Not specified |
This compound | Xanthine Oxidase | High | 4-Chloro-1-(2H)-phthalazinone |
Phthalazine | Xanthine Oxidase | Low | Not specified |
Antitumor Activity
In vitro studies have demonstrated that compounds related to this compound exhibit significant antitumor activity. A focused library of compounds derived from phthalazines was subjected to preliminary screening using the XTT assay, revealing that certain derivatives showed notable tumor cell-growth inhibition .
Case Study: Antitumor Screening
A study conducted on a series of substituted phthalazines indicated that replacing the phthalazine unit with different heterocycles resulted in varying degrees of biological activity. The optimal substitution patterns were identified, leading to new lead structures for further exploration in cancer treatment .
Table 2: Antitumor Activity Results
Compound | Concentration (µg/mL) | Activity Level |
---|---|---|
1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazine | 3.16 | Significant Inhibition |
This compound | Not specified | Moderate Inhibition |
Phthalazine | Not specified | Low Inhibition |
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various chemical reactions, including halogenation processes. Its derivatives have been explored for their potential in developing new pharmaceuticals, particularly in the context of antihypertensive agents and other therapeutic applications .
Safety and Toxicology
While exploring the biological activities of this compound, safety data indicate potential irritative effects on skin and eyes. Proper handling procedures are advised to mitigate risks associated with exposure .
Q & A
Q. Basic: What are the established synthetic routes for 1-chlorophthalazine, and how can researchers optimize yields?
This compound is synthesized via nucleophilic substitution reactions. A common method involves reacting phthalazine derivatives (e.g., phthalazone) with chlorinating agents like phosphorus oxychloride (POCl₃). Key steps include:
- Reagent optimization : Use excess POCl₃ under reflux (80–100°C) to enhance chlorination efficiency .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/hexane) isolates the product. Yields typically range from 60–75% but can improve with anhydrous conditions .
- Alternative routes : 1,4-Dichlorophthalazine intermediates may undergo selective dechlorination for targeted synthesis .
Q. Basic: What physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Solubility : Insoluble in water; soluble in polar aprotic solvents (DMSO, ethanol) .
- Stability : Moisture-sensitive; store at -20°C under inert gas .
- pKa : ~1.74, indicating protonation at acidic pH, which affects reactivity in aqueous systems .
- Melting point : 109–112°C (useful for purity assessment via differential scanning calorimetry) .
Q. Basic: How should researchers characterize this compound to confirm structural identity and purity?
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental analysis : Validate C, H, N, and Cl content against theoretical values .
Q. Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
This compound reacts ~3,000x faster with ethoxide ions than 1-chloroisoquinoline due to:
- Electronic effects : The second nitrogen atom in the phthalazine ring increases electrophilicity at the C1 position .
- Steric factors : Planar structure facilitates backside attack by nucleophiles (e.g., ethoxide) to form 1-ethoxyphthalazine .
- Kinetic studies : Pseudo-first-order kinetics under excess nucleophile conditions; monitor via UV-Vis spectroscopy .
Q. Advanced: How does this compound’s stability vary under different experimental conditions?
- Thermal stability : Degrades above 150°C; use controlled heating in synthesis .
- Hydrolytic stability : Prone to hydrolysis in aqueous media (t½ = 24–48 hrs at pH 7); stabilize with anhydrous solvents .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .
Q. Advanced: How can researchers resolve contradictions in reported reaction rates or yields?
- Data validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) .
- Statistical analysis : Apply ANOVA to identify outliers or systematic errors .
- Literature cross-check : Compare with studies using analogous halophthalazines (e.g., 1-bromo-/iodo-phthalazine) to isolate substituent effects .
Q. Advanced: What analytical strategies are recommended for detecting this compound impurities in pharmaceutical intermediates?
- HPLC-MS/MS : Quantify trace impurities like 1-(2-phthalazin-1-ylhydrazino)phthalazine (dimer) at ppm levels .
- Spiking experiments : Use certified reference standards (e.g., Hydralazine Hydrochloride impurities) for calibration .
- Forced degradation : Expose to heat/humidity to simulate stability profiles and identify degradation products .
Q. Advanced: What methodologies assess the environmental and toxicological risks of this compound?
- Ecotoxicology assays : Use Daphnia magna or algal models to measure LC₅₀ values .
- QSAR modeling : Predict bioaccumulation potential using halogenated aromatic compound databases .
- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .
Q. Advanced: How can computational tools aid in retrosynthetic planning for this compound derivatives?
- AI-driven platforms : Use Template_relevance Pistachio or Reaxys models to predict feasible routes for halogenated phthalazines .
- DFT calculations : Optimize transition states for substitution reactions (e.g., B3LYP/6-31G* level) .
Q. Advanced: What role does this compound play in synthesizing bioactive molecules like Hydralazine?
- Key intermediate : React with hydrazine to form hydralazine via SNAr mechanism; monitor reaction progress with TLC .
- Scale-up challenges : Control exothermic reactions during hydrazine addition to minimize byproducts .
Properties
IUPAC Name |
1-chlorophthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVESIAFFGEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206547 | |
Record name | 1-Chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-45-2 | |
Record name | 1-Chlorophthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5784-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorophthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-CHLOROPHTHALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1IE9W0S0C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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